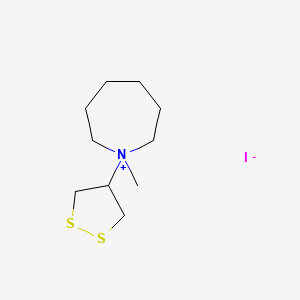
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide is a compound that features a unique structure with a 1,2-dithiolane ring and a hexahydro-1H-azepinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions, leading to the formation of the 1,2-dithiolane ring . The hexahydro-1H-azepinium core can then be introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the geometric constraints imposed on the sulfur-sulfur bond in the 1,2-dithiolane ring, which weakens the bond and makes it prone to rapid exchange . This property is exploited in various applications, including drug delivery and antioxidant activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithiolane-3-alkyl derivatives: These compounds share the 1,2-dithiolane ring but differ in the alkyl substituents.
1,2-Dithiolane-3-alkyl and catechol moieties: These derivatives are explored for their neuroprotective activity and antioxidant properties.
Uniqueness
1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide is unique due to its combination of the 1,2-dithiolane ring and the hexahydro-1H-azepinium core
Eigenschaften
CAS-Nummer |
31007-55-3 |
|---|---|
Molekularformel |
C10H20INS2 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
1-(dithiolan-4-yl)-1-methylazepan-1-ium;iodide |
InChI |
InChI=1S/C10H20NS2.HI/c1-11(10-8-12-13-9-10)6-4-2-3-5-7-11;/h10H,2-9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GIOKSNLMSYGZIQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCCCC1)C2CSSC2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)
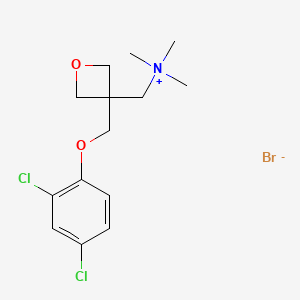
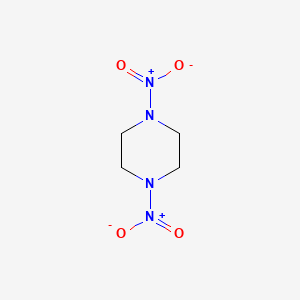
![Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)

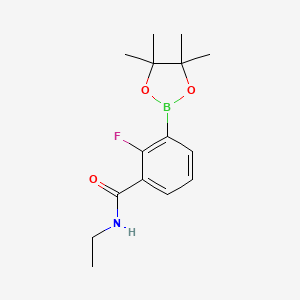
![5-Boc-8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B13729275.png)

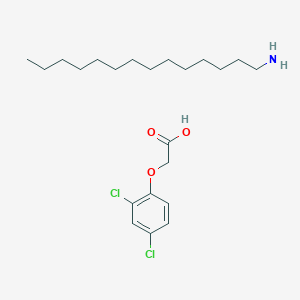
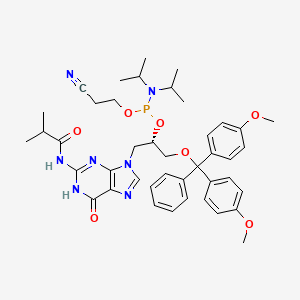

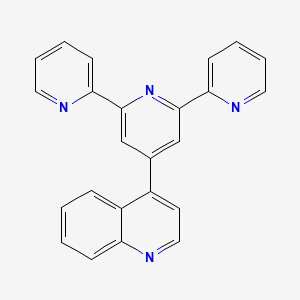
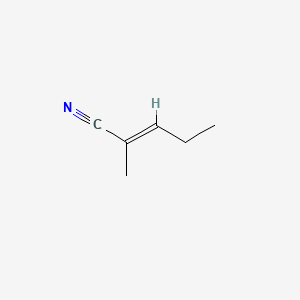
![7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13729320.png)
